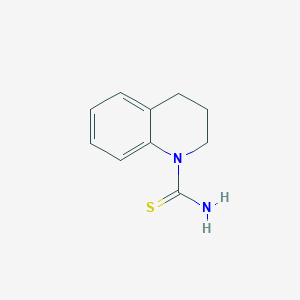

3,4-二氢喹啉-1(2H)-羰基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dihydroquinoline-1(2H)-carbothioamide is a derivative of the 3,4-dihydroquinoline scaffold . This scaffold is a bioactive natural compound that has been exploited for plant disease management .

Synthesis Analysis

The synthesis of 3,4-dihydroquinoline derivatives typically involves the Castagnoli–Cushman reaction . This reaction has been used to synthesize 59 derivatives of the 3,4-dihydroquinoline scaffold .科学研究应用

尿素酶抑制

N-芳基-3,4-二氢异喹啉-1-羰基硫脲类似物,包括3,4-二氢喹啉-1(2H)-羰基硫脲,展示出显著的尿素酶抑制潜力。这些化合物通过一步反应方案合成,比硫脲等标准尿素酶抑制剂更有效。这一发现表明这些化合物在治疗与尿素酶活性相关的疾病,如尿路感染和尿结石(Ali et al., 2021),可能具有潜在应用价值。

手性纯喹啉合成

从化合物如3,4-二氢喹啉-1(2H)-羰基硫脲衍生的3,4-二氢喹啉-2(1H)-酮,用于合成手性纯喹啉。这些化合物因其生物学和药理特性而重要。它们使用苯并噻嗪合成,提供了在温和条件下创建一系列手性纯3,4-二氢喹啉-2(1H)-酮的模板(Harmata & Hong, 2007)。

血小板生成素(TPO)受体激动剂

吲哚-1-或3,4-二氢喹啉-1(2H)-取代羰基硫脲,包括3,4-二氢喹啉-1(2H)-羰基硫脲,已被确认为血小板生成素(TPO)受体激动剂。这些化合物在人类c-mpl细胞系中表现出对TPO受体的激动活性,暗示了它们在与血小板生成和疾病相关的治疗中的潜力(Tang et al., 2010)。

抗分枝杆菌活性

新颖的芳基连接的3,4-二氢喹啉-5(6H)-基硫脲甲醛,与3,4-二氢喹啉-1(2H)-羰基硫脲相关,已显示出在体外和体内对结核分枝杆菌(Mtb)的抗菌活性。这些化合物在治疗结核病方面表现出有效性,结核病是全球主要传染病之一(Marvadi et al., 2020)。

防腐剂

类似于N-((8-羟基喹啉-5-基)甲基)-4-甲基哌嗪-1-羰基硫脲的化合物,与3,4-二氢喹啉-1(2H)-羰基硫脲有结构关系,已被研究作为缓蚀剂。这些化合物在酸性溶液中作为C22E钢缓蚀剂进行评估,表现出显著的抑制性能,暗示了在保护金属免受腐蚀方面的应用(About et al., 2020)。

抗微生物药剂

一些3,4-二氢喹啉-1(2H)-羰基硫脲的衍生物被发现具有抗微生物特性。这些化合物在经历特定化学反应后,对各种微生物表现出活性,表明它们在开发新的抗微生物药物方面具有潜力(Lamani et al., 2010)。

作用机制

Target of Action

Similar compounds, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have shown antioomycete activity against the phytopathogen pythium recalcitrans .

Mode of Action

Biochemical Pathways

The disruption of biological membrane systems suggests that the compound could interfere with essential cellular processes such as nutrient uptake, waste excretion, and signal transduction .

属性

IUPAC Name |

3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAIRLQMYATCKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,4-dihydroquinoline-1(2H)-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2459418.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2459427.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)

![4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2459435.png)

![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2459437.png)